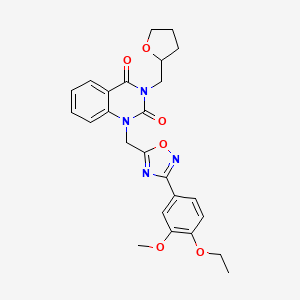

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4-dione core, a bicyclic heterocycle known for its pharmacological versatility. At the 1-position, a 1,2,4-oxadiazole ring is linked to a 4-ethoxy-3-methoxyphenyl group, while the 3-position is substituted with a tetrahydrofuran-2-ylmethyl moiety. The ethoxy and methoxy groups on the phenyl ring may influence lipophilicity and receptor binding, while the tetrahydrofuran moiety could enhance solubility due to its oxygen atom .

Properties

IUPAC Name |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O6/c1-3-33-20-11-10-16(13-21(20)32-2)23-26-22(35-27-23)15-28-19-9-5-4-8-18(19)24(30)29(25(28)31)14-17-7-6-12-34-17/h4-5,8-11,13,17H,3,6-7,12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMYDKAZBITQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has been synthesized and evaluated for its biological activities. This compound incorporates various functional groups that are known to enhance pharmacological properties, including antibacterial and anticancer activities.

Overview of Quinazoline Derivatives

Quinazoline derivatives are recognized for their diverse biological activities, which include:

- Antibacterial : Effective against various Gram-positive and Gram-negative bacteria.

- Anticancer : Inhibitory effects on cancer cell lines.

- Anti-inflammatory : Potential to reduce inflammation in various models.

The specific compound has been designed to target multiple biological pathways, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance:

- In vitro Studies : The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing moderate activity with inhibition zones ranging from 10 mm to 12 mm. The Minimum Inhibitory Concentration (MIC) values were reported between 70 mg/mL and 80 mg/mL for various strains .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10–12 | 75 |

| Escherichia coli | 10–12 | 80 |

Anticancer Activity

In cytotoxicity assays against human cancer cell lines (K562 and HeLa), the compound demonstrated limited toxicity with IC50 values ranging from 100 µM to 400 µM. This indicates a potential therapeutic index that warrants further exploration in cancer treatment .

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 200 |

| HeLa (Cervical Carcinoma) | >400 |

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. For example:

- DNA Gyrase Inhibition : The quinazoline scaffold has been shown to inhibit DNA gyrase, an enzyme critical for bacterial survival. Molecular docking studies indicate strong binding interactions with the enzyme's active site .

Case Studies

- Antibacterial Efficacy : A study demonstrated that a related quinazoline derivative exhibited superior activity against Staphylococcus aureus, surpassing standard antibiotics like ciprofloxacin .

- Cytotoxicity Profiling : Another investigation reported that specific modifications in the quinazoline structure enhanced anticancer activity against various cell lines while maintaining low toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Pharmacological Activities

Physicochemical Properties

Q & A

What synthetic strategies are recommended to optimize the yield and purity of this quinazoline-dione derivative, particularly for the oxadiazole and tetrahydrofuran moieties?

Methodological Answer:

- Stepwise Functionalization: Begin with modular synthesis of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acids under acidic conditions, as demonstrated in triazole-thione syntheses . For the tetrahydrofuran (THF) moiety, consider alkylation of quinazoline-dione precursors using tetrahydrofurfuryl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization from ethanol/water mixtures improves crystallinity .

- Yield Optimization: Monitor reaction progress using TLC or HPLC. For oxadiazole formation, elevated temperatures (80–100°C) and catalytic p-TsOH enhance cyclization efficiency .

How should researchers resolve contradictions in reported biological activities of structurally similar quinazoline-dione derivatives?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., Candida albicans ATCC 10231 for antifungal studies). Discrepancies in IC₅₀ values may arise from variations in inoculum size or incubation time .

- Orthogonal Validation: Cross-validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion assays. For enzyme inhibition, compare fluorometric and colorimetric readouts .

- Purity Confirmation: Characterize compounds via HPLC (≥95% purity) and HRMS to exclude confounding effects from impurities .

What advanced spectroscopic and crystallographic techniques are critical for confirming the structural integrity of the oxadiazole and tetrahydrofuran groups?

Methodological Answer:

- NMR Analysis: Use ¹H-¹³C HMBC to verify connectivity between the oxadiazole C-5 methyl group and the quinazoline-dione core. ¹H NMR in DMSO-d₆ can resolve diastereotopic protons in the THF ring .

- X-Ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation from dichloromethane/methanol. Compare experimental bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) with DFT-optimized structures .

- Vibrational Spectroscopy: FT-IR peaks at 1610–1630 cm⁻¹ (C=N stretch) and 1250–1270 cm⁻¹ (C–O–C in THF) confirm functional groups .

How should in vitro assays be designed to evaluate enzyme inhibition while minimizing false positives?

Methodological Answer:

- Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only controls (DMSO ≤0.1%). Pre-incubate enzymes (e.g., COX-2 or CYP450 isoforms) with the compound for 30 min to assess time-dependent effects .

- Dose-Response Curves: Use 8–12 concentrations (0.1–100 μM) in triplicate. Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).

- Interference Checks: Test for compound fluorescence/absorbance at assay wavelengths. For colorimetric assays (e.g., MTT), include a compound-only baseline .

What computational approaches predict the binding mode and selectivity of this compound against target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for PDE4). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) to assign partial charges .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy with catalytic residues (e.g., Glu406 in COX-2) .

- ADMET Prediction: Employ SwissADME to evaluate logP (target: 2–4), topological polar surface area (<90 Ų), and CYP inhibition risk .

How can metabolic stability and oxidative degradation pathways of this compound be experimentally characterized?

Methodological Answer:

- Microsomal Incubations: Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration. Quench reactions at 0, 15, 30, and 60 min. Identify metabolites via UPLC-QTOF-MS/MS (e.g., hydroxylation at the THF methyl group) .

- Forced Degradation: Expose the compound to 3% H₂O₂ (oxidative), 0.1N HCl/NaOH (hydrolytic), and UV light (photolytic) for 24 h. Monitor degradation products with stability-indicating HPLC methods .

What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-boiling-point reactions.

- Catalyst Recycling: Immobilize acidic catalysts (e.g., Amberlyst-15) for oxadiazole cyclization to reduce waste .

- Process Analytical Technology (PAT): Implement inline FTIR to monitor key intermediates and automate reaction quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.